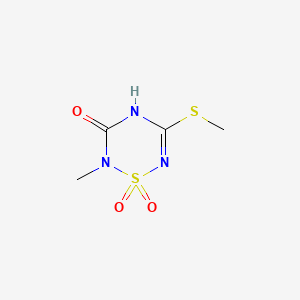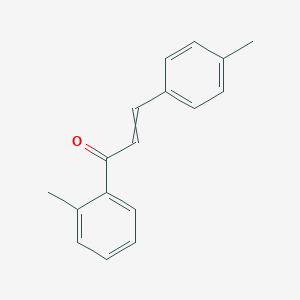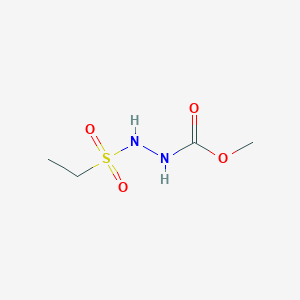![molecular formula C23H32O3S B14613313 Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-methyl-1-(phenylsulfonyl)ethyl]- CAS No. 60131-47-7](/img/structure/B14613313.png)
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-methyl-1-(phenylsulfonyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-methyl-1-(phenylsulfonyl)ethyl]- is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of phenol, tert-butyl groups, and a phenylsulfonyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-methyl-1-(phenylsulfonyl)ethyl]- typically involves multiple steps One common method includes the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-methyl-1-(phenylsulfonyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the phenyl ring.
Applications De Recherche Scientifique
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-methyl-1-(phenylsulfonyl)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and plastics.
Mécanisme D'action
The mechanism of action of Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-methyl-1-(phenylsulfonyl)ethyl]- involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the tert-butyl groups provide steric hindrance, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl)-3-methyl-: Similar structure but with a methyl group instead of the phenylsulfonyl group.
Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-: Another similar compound with a methyl group at the 4-position.
Uniqueness
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-methyl-1-(phenylsulfonyl)ethyl]- is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
60131-47-7 |
|---|---|
Formule moléculaire |
C23H32O3S |
Poids moléculaire |
388.6 g/mol |
Nom IUPAC |
4-[2-(benzenesulfonyl)propan-2-yl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C23H32O3S/c1-21(2,3)18-14-16(15-19(20(18)24)22(4,5)6)23(7,8)27(25,26)17-12-10-9-11-13-17/h9-15,24H,1-8H3 |
Clé InChI |
GXQBEMHPYFWUMM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C)(C)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(2-{2-[(Oxan-2-yl)oxy]ethyl}cyclopropyl)ethan-1-ol](/img/structure/B14613272.png)

![Acetic acid;3,7,7-trimethylbicyclo[4.1.0]hept-2-en-2-ol](/img/structure/B14613283.png)

![2,2'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14613286.png)


![Piperazine, 1-(2,4-dichlorophenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14613302.png)
![Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate](/img/structure/B14613309.png)

